1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
Historical Context of Pyrrolopyrazole Derivatives in Drug Discovery
The pyrrolopyrazole framework first gained prominence in the early 2000s as researchers sought rigid bicyclic systems to improve target selectivity over monocyclic azoles. A pivotal milestone occurred in 2006 with the discovery that 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives exhibited potent inhibition of Aurora kinases, critical regulators of mitotic progression. Compound 9d from this series demonstrated low nanomolar potency against Aurora-A (IC₅₀ = 0.8 nM) and Aurora-B (IC₅₀ = 1.2 nM), along with favorable pharmacokinetic properties in rodent models. This work established the scaffold’s capacity to occupy ATP-binding pockets while maintaining metabolic stability.
Subsequent innovations focused on G protein-coupled receptor (GPCR) targeting. In 2013, a 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative was identified as a full agonist of GPR119, a receptor implicated in glucose-dependent insulin secretion. Structural optimization yielded compounds with EC₅₀ values below 100 nM, underscoring the scaffold’s adaptability to diverse target classes. Key historical milestones are summarized in Table 1.
Table 1: Key Developments in Pyrrolopyrazole-Based Drug Discovery
The scaffold’s rise parallels broader trends in heterocyclic drug discovery, where fused ring systems like pyrazolo[1,5-a]pyridines and indazoles have dominated kinase inhibitor development. However, tetrahydropyrrolo[3,4-c]pyrazoles offer distinct advantages in conformational restriction, enabling precise control over pharmacophore geometry.
Structural Uniqueness of 1-Benzyl-3-(2-Chlorophenyl) Substitution Patterns
The 1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione derivative incorporates two aromatic substituents that synergistically modulate electronic and steric properties:
N1-Benzyl Group :
- Introduces a hydrophobic moiety that enhances membrane permeability (calculated LogP ≈ 3.2)
- Restricts rotation around the N1-C bond, enforcing a planar conformation favorable for π-stacking with tyrosine residues in kinase domains
- Comparable to the 3,5-bis(trifluoromethyl)phenyl group in MRSA-active pyrazoles, but with reduced electronegativity
C3-2-Chlorophenyl Group :
- The ortho-chloro substituent creates a steric bulk that prevents off-target binding to cytochrome P450 enzymes (e.g., CYP3A4)
- Electron-withdrawing effect lowers the pKa of adjacent NH groups (ΔpKa ≈ 0.5 vs. unsubstituted phenyl), enhancing hydrogen-bond acceptor capacity
- Mirrors strategies seen in lenacapavir’s chloro-thyazolyl group for improved HIV-1 capsid binding
Table 2: Comparative Analysis of Substitution Effects
| Position | Substituent | Electronic Effect | Steric Effect (ų) | Biological Impact |
|---|---|---|---|---|
| N1 | Benzyl | +M (mesomeric) | 26.5 | Enhances CNS penetration |
| C3 | 2-Chlorophenyl | -I (inductive) | 22.1 | Reduces metabolic oxidation at C3 position |
This substitution pattern diverges from earlier derivatives like the 5-phenylacetyl group in Aurora inhibitors, which prioritized ketone-mediated hydrogen bonding. Instead, the dione moiety at positions 4 and 6 provides two hydrogen-bond acceptors, potentially engaging backbone amides in targets like GPR119’s helical bundle. Molecular modeling suggests the 2-chlorophenyl group occupies a hydrophobic subpocket adjacent to the orthosteric binding site, as observed in FMS kinase inhibitors.
Properties
IUPAC Name |
1-benzyl-3-(2-chlorophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-9-5-4-8-12(13)15-14-16(18(24)20-17(14)23)22(21-15)10-11-6-2-1-3-7-11/h1-9,14-16,21H,10H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXCJQDJLNMSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CC=C4Cl)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with benzylamine can form an intermediate, which then undergoes cyclization with a suitable pyrazole derivative to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group undergoes substitution reactions under basic or catalytic conditions:
The electron-withdrawing nitro or carbonyl groups adjacent to the pyrazole ring enhance the electrophilicity of the 2-chlorophenyl substituent, facilitating these reactions.
Cycloaddition Reactions
The pyrrolo[3,4-c]pyrazole core participates in 1,3-dipolar cycloadditions:
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With diazo compounds : Ethyl diazoacetate reacts at the α-position of the dione moiety to form spiro-pyrazoline intermediates (Scheme 1) .
-
With alkynes : Copper-catalyzed [3+2] cycloadditions yield fused tetracyclic systems (e.g., pyrrolo[5,4-b] benzodiazepines) .
Catalytic Cross-Coupling Reactions
The 1-benzyl group and 3-aryl substituent enable selective modifications:
| Coupling Type | Catalyst | Applications |
|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Introduction of amino groups at C-6 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylation for fluorescent derivatives |
These reactions proceed with minimal decomposition of the diketone moiety due to the stability of the fused ring system .
Oxidation and Reduction Pathways
-
Oxidation : The tetrahydropyrrole ring is dehydrogenated using DDQ or MnO₂ to yield aromatic pyrrolo[3,4-c]pyrazoles.
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Reduction : NaBH₄ selectively reduces the dione to a diol without affecting the chlorophenyl group.
Stability and Reactivity Trends
-
Thermal stability : Decomposition above 250°C (DSC data).
-
pH sensitivity : Hydrolysis of the dione occurs under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Experimental data from NMR and HRMS confirm the regioselectivity of these transformations .
Scientific Research Applications
1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The pyrrolo[3,4-c]pyrazolodione core allows diverse substitutions, as demonstrated by the following analogues:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 2-chlorophenyl group in the target compound contrasts with electron-donating substituents (e.g., methoxy in Compounds 33–34). Chlorine’s inductive effect may enhance stability and alter π-π stacking interactions compared to methoxy or trifluoromethyl groups .
- Melting Points : Compounds with planar aromatic substituents (e.g., p-tolyl in 33–35) exhibit higher melting points (180–220°C) than those with bulky aliphatic groups (e.g., isopropyl in 6d), though data for the target compound are lacking .
- Spectral Signatures : IR spectra consistently show strong C=O stretches near 1770–1784 cm⁻¹, confirming the dione moiety. 1H NMR aromatic shifts (δ 6.5–8.1 ppm) vary with substituent electronic profiles .
Biological Activity
1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structural features suggest potential biological activities, particularly in oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN3O2 with a molecular weight of 342.79 g/mol. The compound features a tetrahydropyrrolo structure fused with a pyrazole ring, which is known to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been suggested that the compound may inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair. Inhibition of these enzymes can lead to the disruption of cancer cell proliferation.
- Receptor Binding : The compound may also bind to various receptors involved in cellular signaling pathways, potentially modulating processes such as apoptosis and cell cycle progression.
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 36.12 | Induction of apoptosis |
| HCT116 (Colon) | 0.07 | Significant growth inhibition |
| MCF-7 (Breast) | 0.46 | Inhibition of proliferation |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
In a study conducted by Bai et al., it was found that this compound exhibited significant antitumor activity against HCT116 cells with an IC50 value of 0.07 µM, outperforming standard chemotherapeutic agents like erlotinib . Additionally, Liu et al. reported that the compound induced apoptosis in A549 lung cancer cells at an IC50 value of 36.12 µM .
Other Biological Effects
Apart from its antitumor properties, this compound has shown potential in other areas:
- Cytotoxicity : Research indicates that it possesses cytotoxic effects on various tumor cell lines without significantly affecting normal cells.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties; however, further research is needed to substantiate these findings.
Q & A
Q. What are the common synthetic routes for preparing 1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A representative approach includes:
- Step 1 : Reacting benzyl-protected indole derivatives with dienophiles (e.g., 1H-pyrrole-2,5-dione) under reflux conditions in dichloromethane (DCM) for 24 hours .
- Step 2 : Sequential addition of aryl-substituted triazolidinediones at controlled temperatures (e.g., 0°C to room temperature) to form the pyrazole-dione core .
- Purification : Column chromatography using gradients of petrol/ethyl acetate or DCM/ether mixtures yields pure products (72–78% efficiency) .
- Key Considerations : Use of Schlenk flasks for moisture-sensitive steps and nitrosobenzene for stereochemical control .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz) resolve substituent positions and stereochemistry. For example, δH 5.51 (d, J = 11.9 Hz) confirms benzyl proton coupling .
- X-ray Crystallography : Provides absolute configuration (e.g., monoclinic P21/c space group, β = 98.5°, Z = 4) and bond-length validation (mean C–C = 0.003 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M + NH₄]⁺ at m/z 567.2) .
- IR Spectroscopy : Peaks near 1699 cm⁻¹ indicate carbonyl stretching .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of tetrahydropyrrolo[3,4-c]pyrazoledione derivatives?
- Methodological Answer : Diastereoselectivity is influenced by:
- Temperature : Reactions at −78°C favor kinetically controlled pathways, while reflux (e.g., 24 hours at 40°C) promotes thermodynamic products .
- Chiral Auxiliaries : Use of enantiopure aryl triazolidinediones (e.g., 4-phenyl derivatives) induces axial chirality in the pyrazole core .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, as seen in 72% diastereomeric excess (d.e.) outcomes .
- Data Validation : Compare ¹H NMR coupling constants (e.g., J = 14.0 Hz for axial protons) and X-ray-derived torsion angles .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions arise from dynamic equilibria or polymorphism. Strategies include:
- Variable-Temperature NMR : Identify rotational barriers (e.g., benzyl group rotation) by observing signal splitting at −40°C .
- Crystallographic Validation : Resolve ambiguities in NOE interactions using X-ray data (e.g., C26H27N3O4S, P21/c space group) .
- Cross-Technique Correlation : Match HRMS molecular ions with calculated isotopic patterns to exclude impurities .
Q. What are the challenges in optimizing reaction conditions for high-yield synthesis?
- Methodological Answer : Key challenges and solutions:
- Catalyst Loading : Substoichiometric catalysts (e.g., 0.1 eq. Pd) reduce side reactions but require rigorous exclusion of oxygen .
- Solvent Compatibility : DCM ensures solubility of intermediates but necessitates low-temperature quenching to prevent decomposition .
- Scale-Up Limitations : Pilot-scale column chromatography is replaced with recrystallization (e.g., petrol/ether mixtures) to maintain >70% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
